WAY-213613

Description

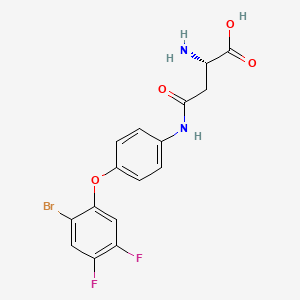

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrF2N2O4/c17-10-5-11(18)12(19)6-14(10)25-9-3-1-8(2-4-9)21-15(22)7-13(20)16(23)24/h1-6,13H,7,20H2,(H,21,22)(H,23,24)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYDDAAZMBUFRG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC(C(=O)O)N)OC2=CC(=C(C=C2Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)C[C@@H](C(=O)O)N)OC2=CC(=C(C=C2Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrF2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468142 | |

| Record name | N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868359-05-1 | |

| Record name | N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868359-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | WAY-213613 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868359051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 868359-05-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | WAY-213613 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QTE6AZR4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

WAY-213613: A Technical Guide to a Selective EAAT2 Inhibitor

WAY-213613 is a potent and selective non-substrate inhibitor of the excitatory amino acid transporter 2 (EAAT2), also known as glutamate transporter 1 (GLT-1).[1][2][3] This small molecule is a crucial tool for researchers in neuroscience and drug development, enabling the study of glutamate homeostasis, excitotoxicity, and the physiological roles of EAAT2.[4] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

Core Properties and Mechanism of Action

This compound is a non-substrate inhibitor, meaning it binds to EAAT2 but is not transported into the cell.[4][5][6] Its chemical structure is (2S)-2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid.[1] The molecule is comprised of an L-asparagine moiety and a 4-(2-bromo-4,5-difluorophenoxy) phenyl (BDP) group.[7]

The inhibitory mechanism of this compound involves a unique binding mode. The L-asparagine portion of the molecule occupies the glutamate-binding site of EAAT2, while the BDP moiety extends into an adjacent hydrophobic cavity.[7][8] This dual interaction effectively locks the transporter in an inward-facing conformation, preventing the alternating access required for glutamate transport.[7][9][10] This blockade of EAAT2 leads to an accumulation of extracellular glutamate, which can be utilized to study the downstream effects of elevated glutamate levels on synaptic transmission and neuronal health.[4]

Quantitative Data

The inhibitory potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Inhibitory Potency of this compound on Human EAAT Subtypes

| Transporter Subtype | IC50 (nM) | Reference(s) |

| EAAT1 | 5004 | [2][11][12] |

| EAAT2 | 85 | [2][11][12] |

| EAAT3 | 3787 | [2][11][12] |

Table 2: Inhibitory Potency of this compound in Oocyte Expression System

| Transporter Subtype | IC50 (µM) | Reference(s) |

| EAAT1 | 48 | [11][12] |

| EAAT2 | 0.13 | [11][12] |

| EAAT3 | 4.0 | [11][12] |

Table 3: Inhibitory Constant (Ki) of this compound on Synaptosomal L-[³H] Glutamate Uptake

| This compound Concentration | Ki (nM) | Reference(s) |

| 3 nM | 15 | [11][12][13] |

| 30 nM | 41 | [11][12][13] |

| 300 nM | 55 | [11][12][13] |

Experimental Protocols

The following are detailed methodologies for key experiments frequently conducted with this compound.

Glutamate Uptake Assay in Transfected Mammalian Cells

This protocol is used to determine the inhibitory activity of this compound on specific EAAT subtypes expressed in a controlled cellular environment.

Objective: To measure the IC50 of this compound for EAAT1, EAAT2, and EAAT3.

Materials:

-

Mammalian cell line (e.g., COS-7 or HEK293)

-

Expression vectors for human EAAT1, EAAT2, and EAAT3

-

Cell culture reagents

-

Transfection reagent

-

L-[³H]glutamate

-

This compound

-

Scintillation counter

Procedure:

-

Cell Culture and Transfection: Culture COS-7 cells in appropriate media. Transiently transfect the cells with expression vectors for either EAAT1, EAAT2, or EAAT3 using a suitable transfection reagent.[14][15]

-

Cell Plating: 24 hours post-transfection, plate the cells into 96-well plates.

-

Compound Incubation: On the day of the assay, wash the cells with a sodium-containing buffer. Incubate the cells with varying concentrations of this compound for a predetermined time (e.g., 20 minutes) at 37°C.

-

Glutamate Uptake: Initiate the uptake reaction by adding a solution containing L-[³H]glutamate (e.g., 50 nM) and a low concentration of unlabeled glutamate. Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells with a suitable lysis buffer.

-

Quantification: Measure the amount of L-[³H]glutamate taken up by the cells using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of glutamate uptake against the concentration of this compound. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Electrophysiological Recording in Xenopus Oocytes

This method allows for the functional characterization of EAATs and their inhibition by this compound through the measurement of glutamate-induced currents.

Objective: To determine the IC50 of this compound by measuring the blockade of glutamate-induced currents in oocytes expressing EAAT subtypes.

Materials:

-

Xenopus laevis oocytes

-

cRNA for human EAAT1, EAAT2, and EAAT3

-

Two-electrode voltage clamp setup

-

Recording solution (e.g., ND96)

-

Glutamate

-

This compound

Procedure:

-

Oocyte Preparation and Injection: Prepare and defolliculate Xenopus oocytes. Inject the oocytes with cRNA encoding for either EAAT1, EAAT2, or EAAT3 (e.g., 25 ng/oocyte).[7] Incubate the oocytes for 2-4 days to allow for protein expression.

-

Voltage Clamping: Place an oocyte in the recording chamber and impale it with two microelectrodes for voltage clamping (e.g., at a holding potential of -60 mV).

-

Glutamate Application: Perfuse the oocyte with the recording solution. Apply a fixed concentration of glutamate to induce an inward current mediated by the expressed EAAT.

-

Inhibitor Application: Co-apply varying concentrations of this compound with the same concentration of glutamate.

-

Current Measurement: Record the amplitude of the glutamate-induced current in the absence and presence of the inhibitor.

-

Data Analysis: Calculate the percentage of inhibition of the glutamate-induced current for each concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve.[11][12]

Visualizations

Signaling Pathway of this compound Action

The following diagram illustrates the molecular mechanism of this compound and its impact on glutamatergic signaling.

References

- 1. WAY-213,613 - Wikipedia [en.wikipedia.org]

- 2. WAY 213613 | Glutamate (EAAT) Transporter Inhibitors: R&D Systems [rndsystems.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medkoo.com [medkoo.com]

- 5. Glutamate transporter subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Glutamate (excitatory amino acid) transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into inhibitory mechanism of human excitatory amino acid transporter EAAT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. EMDB-32097: Inward-facing structure of human EAAT2 in the WAY213613-bound state - Yorodumi [pdbj.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

WAY-213613: A Deep Dive into a Selective EAAT2 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a critical role in synaptic transmission, learning, and memory. The precise regulation of extracellular glutamate concentrations is vital, as excessive levels can lead to excitotoxicity and neuronal damage, a hallmark of various neurological disorders. Excitatory amino acid transporters (EAATs) are a family of proteins responsible for the reuptake of glutamate from the synaptic cleft, thereby maintaining glutamate homeostasis. Among the five subtypes, EAAT2 (also known as GLT-1) is the most abundantly expressed in the brain and is responsible for the majority of glutamate clearance.

WAY-213613 has emerged as a potent and selective, non-substrate inhibitor of the human EAAT2 transporter. Its ability to selectively block EAAT2 with high affinity makes it an invaluable pharmacological tool for elucidating the physiological and pathological roles of this transporter. This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, the experimental methodologies used to characterize it, and the underlying signaling pathways.

Quantitative Data on this compound Inhibitory Activity

This compound exhibits a significant degree of selectivity for the EAAT2 subtype over other EAAT subtypes. The following tables summarize the key quantitative data regarding its inhibitory potency.

| Transporter Subtype | IC50 (nM) | Selectivity vs. EAAT2 | Reference |

| human EAAT1 | 5004 | 59-fold | [1] |

| human EAAT2 | 85 | - | [1] |

| human EAAT3 | 3787 | 45-fold | [1] |

Table 1: Inhibitory Potency (IC50) of this compound against human EAAT subtypes. This data was determined using a radiolabeled glutamate uptake assay in cells expressing the respective transporters.

| Parameter | Value (nM) | Experimental Condition | Reference |

| Ki | 15 | 3 nM this compound | [1] |

| Ki | 41 | 30 nM this compound | [1] |

| Ki | 55 | 300 nM this compound | [1] |

Table 2: Kinetic analysis of this compound inhibition of synaptosomal L-[³H]glutamate uptake. The data indicates a competitive mode of inhibition.

| Transporter Subtype | IC50 (µM) | Experimental Method | Reference |

| EAAT1-injected oocytes | 48 | Electrophysiology | [1] |

| EAAT2-injected oocytes | 0.13 | Electrophysiology | [1] |

| EAAT3-injected oocytes | 4.0 | Electrophysiology | [1] |

Table 3: Inhibitory effect of this compound on glutamate-induced currents in Xenopus oocytes. This electrophysiological data further confirms the selectivity of this compound for EAAT2.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound, it is essential to visualize the EAAT2-mediated glutamate transport cycle and the experimental procedures used to study its inhibition.

Figure 1: EAAT2 Glutamate Transport Cycle and Inhibition by this compound. This diagram illustrates the key steps of glutamate uptake by EAAT2 and the inhibitory action of this compound.

Figure 2: Workflow for [³H]L-Glutamate Uptake Assay. This diagram outlines the key steps in determining the inhibitory potency of this compound on EAAT subtypes.

References

WAY-213613: A Technical Guide to its Glutamate Transporter Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glutamate transporter selectivity profile of WAY-213613, a potent, non-substrate inhibitor of the excitatory amino acid transporter 2 (EAAT2).[1][2] This document consolidates key quantitative data, details common experimental methodologies for its characterization, and visualizes its selectivity and relevant experimental workflows.

Core Selectivity Profile: Potent and Preferential Inhibition of EAAT2

This compound is distinguished by its significant selectivity for the human EAAT2 subtype, also known as glutamate transporter 1 (GLT-1).[1] This transporter is predominantly expressed in glial cells and is responsible for the majority of glutamate uptake in the forebrain.[3] The compound exhibits substantially lower potency against other EAAT subtypes, including EAAT1 and EAAT3. Notably, this compound shows no significant activity at ionotropic or metabotropic glutamate receptors, making it a precise tool for studying the specific roles of EAAT2.[1]

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified across various studies, primarily through the determination of IC50 and Ki values. The following tables summarize this data, highlighting the compound's selectivity for EAAT2. It is important to note the variations in reported values across different experimental setups.

Table 1: Inhibitory Potency (IC50) of this compound at Human EAAT Subtypes

| Transporter Subtype | IC50 (nM) | Fold Selectivity vs. EAAT2 | Reference |

| EAAT1 | 5004 | ~59x less potent | [4] |

| EAAT2 | 85 | - | [1][4] |

| EAAT3 | 3787 | ~45x less potent | [4] |

Data from studies using human EAAT subtypes expressed in oocytes or other cell lines.

Table 2: Alternative Reported Inhibitory Potencies (IC50) of this compound

| Transporter Subtype | IC50 (nM) | Fold Selectivity vs. EAAT2 | Reference |

| EAAT1 | 0.86 | ~12x less potent | |

| EAAT2 | 0.071 | - | |

| EAAT3 | 1.9 | ~27x less potent | |

| EAAT4 | 1.5 | ~21x less potent |

These values, while also cited, represent a significantly higher potency and different selectivity profile. Researchers should consider the specific experimental conditions when interpreting these results.

Table 3: Inhibitory Constant (Ki) of this compound on Synaptosomal L-[³H]glutamate Uptake

| This compound Concentration | Ki (nM) | Reference |

| 3 nM | 15 | [4][5] |

| 30 nM | 41 | [4][5] |

| 300 nM | 55 | [4][5] |

This data suggests a competitive mode of inhibition.[5]

Mechanism of Action

This compound acts as a non-substrate inhibitor of EAAT2.[1][6] This means that it binds to the transporter but is not transported into the cell itself.[1] Structural studies, including cryo-electron microscopy, have indicated that this compound interacts with the glutamate-binding site of EAAT2. This interaction sterically hinders the movement of the HP2 loop, which is a critical step in the glutamate transport cycle, thereby blocking glutamate uptake.[3][7]

References

- 1. medkoo.com [medkoo.com]

- 2. WAY-213,613 - Wikipedia [en.wikipedia.org]

- 3. A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Glutamate (excitatory amino acid) transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

WAY-213613: A Technical Guide for Researchers and Drug Development Professionals

WAY-213613 is a potent and selective, non-substrate inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate Transporter 1 (GLT-1). This technical guide provides an in-depth overview of its chemical structure, properties, and its application in neuroscience research, with a focus on experimental protocols and the signaling pathways it modulates.

Chemical Structure and Properties

This compound is a synthetic molecule with the IUPAC name (2S)-2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid | [1] |

| Synonyms | WAY 213613, N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine | |

| CAS Number | 868359-05-1 | [1] |

| Molecular Formula | C16H13BrF2N2O4 | [1] |

| Molecular Weight | 415.19 g/mol | [1] |

| Appearance | White to off-white solid powder | |

| Solubility | Soluble in DMSO and 1eq. NaOH | |

| SMILES | C1=CC(=CC=C1NC(=O)C--INVALID-LINK--N)OC2=CC(=C(C=C2Br)F)F | [1] |

| InChI Key | BNYDDAAZMBUFRG-ZDUSSCGKSA-N |

Pharmacological Properties

This compound is a highly selective inhibitor of the human EAAT2 transporter. Its primary mechanism of action is the competitive inhibition of glutamate uptake by binding to the transporter protein.[2] This selectivity makes it a valuable tool for studying the specific roles of EAAT2 in the central nervous system.

| Target | IC50 (nM) | Selectivity vs. EAAT2 | Reference |

| Human EAAT1 | 5004 | ~59-fold | [3] |

| Human EAAT2 | 85 | - | [3] |

| Human EAAT3 | 3787 | ~45-fold | [3] |

Signaling Pathways Modulated by this compound

By inhibiting EAAT2, this compound prolongs the presence of glutamate in the synaptic cleft. This leads to alterations in downstream signaling pathways, primarily those involved in synaptic plasticity and excitotoxicity. The extended activation of glutamate receptors, particularly N-methyl-D-aspartate receptors (NMDARs) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), is a key consequence.

Caption: Signaling pathway affected by this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Glutamate Uptake Assay in Transfected HEK293 Cells

This protocol describes the measurement of glutamate uptake in Human Embryonic Kidney 293 (HEK293) cells transiently transfected with the human EAAT2 gene.

Experimental Workflow:

Caption: Workflow for glutamate uptake assay.

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Transfect cells with a plasmid encoding human EAAT2 using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. Use a mock transfection (empty vector) as a negative control.

-

Seed the transfected cells into 24-well poly-D-lysine coated plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

-

Glutamate Uptake Assay:

-

Wash the cells twice with Krebs-Henseleit buffer (KHB) containing (in mM): 124 NaCl, 4 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 25 NaHCO3, and 10 D-glucose, pH 7.4.

-

Pre-incubate the cells for 20 minutes at 37°C with varying concentrations of this compound in KHB.

-

Initiate the uptake by adding a solution containing [³H]-L-glutamate (final concentration 50 nM) and unlabeled L-glutamate (final concentration 50 µM) in KHB.

-

Incubate for 10 minutes at 37°C.

-

Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold KHB.

-

Lyse the cells with 0.5 M NaOH.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the radioactivity in mock-transfected cells from that in EAAT2-transfected cells.

-

Plot the percentage of inhibition of specific uptake against the logarithm of this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Electrophysiological Recording in Xenopus Oocytes

This protocol details the two-electrode voltage clamp (TEVC) technique to measure the effect of this compound on glutamate-induced currents in Xenopus laevis oocytes expressing human EAATs.

Experimental Workflow:

Caption: Workflow for oocyte electrophysiology.

Methodology:

-

Oocyte Preparation and cRNA Injection:

-

Harvest stage V-VI oocytes from anesthetized female Xenopus laevis.

-

Treat the oocytes with collagenase (2 mg/mL) in a calcium-free OR2 solution to remove the follicular layer.

-

Inject each oocyte with 50 nL of cRNA (0.1-1 µg/µL) encoding for human EAAT1, EAAT2, or EAAT3. Inject water as a control.

-

Incubate the injected oocytes for 2-5 days at 18°C in Barth's solution supplemented with antibiotics.

-

-

Two-Electrode Voltage Clamp (TEVC) Recording:

-

Place a single oocyte in a recording chamber continuously perfused with ND96 solution (in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.5).

-

Impale the oocyte with two glass microelectrodes (resistance 0.5-2 MΩ) filled with 3 M KCl.

-

Clamp the membrane potential at -60 mV using a voltage-clamp amplifier.

-

Record baseline currents in ND96 solution.

-

Apply L-glutamate (10-100 µM) to induce an inward current.

-

After a stable glutamate-induced current is achieved, co-apply varying concentrations of this compound with glutamate.

-

Wash the oocyte with ND96 solution between applications to allow for recovery.

-

-

Data Analysis:

-

Measure the peak amplitude of the glutamate-induced inward current in the absence and presence of this compound.

-

Calculate the percentage of inhibition of the glutamate-induced current for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a powerful and selective pharmacological tool for investigating the physiological and pathological roles of the EAAT2 glutamate transporter. Its high selectivity allows for the precise dissection of EAAT2 function in complex biological systems. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their studies of glutamatergic neurotransmission, synaptic plasticity, and neurological disorders.

References

WAY-213613: A Technical Guide to a Potent and Selective EAAT2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-213613 is a potent and selective, non-substrate inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate Transporter 1 (GLT-1).[1] EAAT2 is the primary transporter responsible for the reuptake of glutamate, the major excitatory neurotransmitter in the central nervous system, from the synaptic cleft. Dysregulation of glutamate homeostasis is implicated in a variety of neurological disorders, making EAAT2 an important therapeutic target. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and relevant experimental data and protocols.

Chemical and Physical Properties

This compound is a synthetic small molecule with the following key identifiers:

| Property | Value |

| CAS Number | 868359-05-1 |

| Molecular Formula | C₁₆H₁₃BrF₂N₂O₄ |

| Molecular Weight | 415.19 g/mol |

Mechanism of Action

This compound exerts its pharmacological effect through the direct competitive inhibition of the EAAT2 transporter. It binds to the glutamate binding site on the transporter, thereby preventing the uptake of glutamate from the extracellular space into glial cells and neurons. This leads to an increase in the extracellular concentration of glutamate. Structural studies have revealed that this compound occupies the glutamate-binding site and sterically hinders the conformational changes of the transporter necessary for glutamate translocation.[2][3]

References

WAY-213613: A Technical Guide to a Potent and Selective EAAT2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-213613 is a potent and highly selective, non-substrate inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate Transporter 1 (GLT-1). As a critical component in maintaining glutamate homeostasis in the central nervous system, EAAT2 dysfunction has been implicated in a variety of neurological disorders, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of this compound, intended to serve as a comprehensive resource for researchers in the field.

Discovery and Development

This compound was developed as part of a research program aimed at identifying potent and selective inhibitors of EAAT2. The discovery process involved the synthesis and screening of a series of aryl-ether, biaryl, and fluorene aspartic acid and diaminopropionic acid analogs. This effort led to the identification of this compound as a lead compound with high affinity and selectivity for EAAT2.[1][2]

While extensive in vitro characterization has been performed, information regarding in vivo studies, including pharmacokinetic and pharmacodynamic profiles, and clinical trials for this compound is not publicly available. This suggests that this compound is primarily utilized as a preclinical research tool to investigate the physiological and pathological roles of EAAT2.

Mechanism of Action

This compound acts as a competitive, non-substrate inhibitor of EAAT2.[3] It binds to the glutamate binding site on the transporter, stabilizing it in an inward-facing conformation. This binding sterically hinders the conformational changes necessary for glutamate translocation across the cell membrane, specifically by inhibiting the movement of the hairpin-like loop 2 (HP2).[3] By blocking glutamate uptake, this compound can be used to study the consequences of impaired EAAT2 function and the role of glutamate excitotoxicity in various neurological conditions.

Caption: Mechanism of this compound action on the EAAT2 transporter.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound against various excitatory amino acid transporters.

Table 1: Inhibitory Potency (IC50) of this compound on Human EAAT Subtypes

| Transporter Subtype | IC50 (nM) | Selectivity vs. EAAT2 | Reference |

| EAAT1 (GLAST) | 5004 | >58-fold | |

| EAAT2 (GLT-1) | 85 | - | |

| EAAT3 (EAAC1) | 3787 | >44-fold | |

| EAAT4 | 1500 | >17-fold |

Data from one study shows a higher potency with an IC50 of 0.071 nM for EAAT2.

Table 2: Kinetic Inhibition Constants (Ki) of this compound on Synaptosomal L-[3H]Glutamate Uptake

| This compound Concentration (nM) | Ki (nM) |

| 3 | 15 |

| 30 | 41 |

| 300 | 55 |

Table 3: Inhibitory Potency (IC50) of this compound on Glutamate-Induced Currents in Xenopus Oocytes

| Transporter Subtype | IC50 (µM) |

| EAAT1 | 48 |

| EAAT2 | 0.13 |

| EAAT3 | 4.0 |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized methodologies for key assays used in the characterization of this compound.

Radiolabeled Glutamate Uptake Assay in Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled glutamate into isolated nerve terminals (synaptosomes).

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from rodent brain tissue (e.g., cortex or hippocampus) using differential centrifugation.[4] The final synaptosomal pellet is resuspended in a physiological buffer.[4][5]

-

Incubation: Pre-incubate synaptosomes with varying concentrations of this compound or vehicle control for a specified time at 37°C.

-

Uptake Initiation: Initiate glutamate uptake by adding a solution containing a fixed concentration of L-[3H]glutamate.

-

Uptake Termination: After a short incubation period (typically a few minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of this compound compared to the vehicle control and determine the IC50 value by non-linear regression analysis.

Caption: Workflow for a radiolabeled glutamate uptake assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique allows for the functional characterization of transporter activity by measuring the currents associated with substrate transport.

Methodology:

-

Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

-

cRNA Injection: Inject oocytes with cRNA encoding the human EAAT subtype of interest (e.g., EAAT1, EAAT2, or EAAT3) and incubate for 2-5 days to allow for protein expression.

-

Electrophysiological Recording:

-

Compound Application: Apply glutamate to the oocyte to elicit an inward current mediated by the expressed transporter.

-

Inhibition Measurement: Co-apply varying concentrations of this compound with glutamate and measure the reduction in the glutamate-induced current.

-

Data Analysis: Determine the concentration-response curve for this compound and calculate the IC50 value.

Caption: Workflow for a two-electrode voltage clamp experiment.

Conclusion

This compound is a valuable pharmacological tool for the study of EAAT2 function. Its high potency and selectivity make it an ideal probe for elucidating the role of this transporter in both normal physiology and in the context of neurological diseases characterized by glutamate dysregulation. While the lack of publicly available in vivo and clinical data limits its current scope to preclinical research, the detailed in vitro characterization of this compound provides a solid foundation for its use in advancing our understanding of glutamate transporter biology. Future research may explore the therapeutic potential of compounds with similar mechanisms of action.

References

- 1. WAY-213,613 - Wikipedia [en.wikipedia.org]

- 2. Glutamate (excitatory amino acid) transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A QUANTITATIVE ASSESSMENT OF GLUTAMATE UPTAKE INTO HIPPOCAMPAL SYNAPTIC TERMINALS AND ASTROCYTES: NEW INSIGHTS INTO A NEURONAL ROLE FOR EXCITATORY AMINO ACID TRANSPORTER 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 7. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 8. researchgate.net [researchgate.net]

- 9. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

- 10. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of EAAT2 in Maintaining Glutamate Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), essential for a vast array of neurological functions. However, its overabundance in the synaptic cleft leads to excitotoxicity, a primary driver of neuronal damage in numerous acute and chronic neurological disorders. The precise control of extracellular glutamate concentrations, or glutamate homeostasis, is therefore critical for normal brain function. This technical guide provides an in-depth examination of the Excitatory Amino Acid Transporter 2 (EAAT2), the primary transporter responsible for glutamate clearance in the forebrain. We will explore its molecular mechanisms, complex regulatory networks, and its profound implications in the pathophysiology of neurological diseases, offering a comprehensive resource for researchers and drug development professionals seeking to target this critical homeostatic regulator.

Introduction: The Double-Edged Sword of Glutamate

Glutamate's role as the major excitatory neurotransmitter is fundamental to synaptic plasticity, learning, and memory.[1][2] This signaling is terminated by its rapid removal from the synaptic cleft by a family of Excitatory Amino Acid Transporters (EAATs).[1][3] Failure in this clearance mechanism results in the persistent activation of glutamate receptors, leading to excessive calcium influx and subsequent neuronal death, a phenomenon known as excitotoxicity.[1][4] Among the five identified EAAT isoforms, EAAT2, also known as GLT-1 in rodents, is the most abundant and is responsible for up to 90% of total glutamate uptake in the brain.[1][2][4] Predominantly expressed on astrocytes, EAAT2 is strategically positioned to regulate synaptic glutamate levels and protect neurons from excitotoxic insults.[1][2][5] Consequently, dysfunction or downregulation of EAAT2 has been implicated in a wide range of neurological disorders, including Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, Parkinson's disease, epilepsy, and stroke.[2][4][6][7]

Molecular Architecture and Transport Mechanism of EAAT2

EAAT2 belongs to the solute carrier 1 (SLC1) family of transporters.[8] Structurally, EAAT2 functions as a trimer, with each protomer consisting of a transport domain and a scaffold domain.[8] The transport of one glutamate molecule is coupled to the co-transport of three Na+ ions and one H+ ion, and the counter-transport of one K+ ion.[1] This ion stoichiometry allows for the transport of glutamate against its concentration gradient, a process vital for maintaining low extracellular glutamate levels, which are estimated to be as low as 25 nM in the hippocampus.[1] The transport cycle is a complex process involving conformational changes in the transporter to move glutamate across the astrocytic membrane.[9]

Quantitative Insights into EAAT2 Function

The functional properties of EAAT2 have been quantified in various experimental systems. The following tables summarize key quantitative data regarding EAAT2 expression and function.

| Parameter | Value | Brain Region/Model | Reference |

| Relative Abundance | ~80% of total EAATs | Adult Rat Hippocampus | [10] |

| 4x higher than EAAT1 | Adult Murine Hippocampus | [10] | |

| Transport Rate | ~30 glutamate molecules/sec | General EAATs | [1] |

| ~6 times faster than EAAT1 | Adult Rat Cerebellar Molecular Layer | [10] | |

| Extracellular Glutamate | ~25 nM (baseline) | Hippocampal Slice | [1] |

| Synaptic Glutamate | Reaches ~1 mM after release | Synaptic Cleft | [1] |

| Molecular Weight | ~66 kDa (Western Blot) | Human Cortical Tissue | [5] |

Table 1: Quantitative Characteristics of EAAT2

| Modulator | Effect on EAAT2 | Potency (IC50/EC50) | Experimental System | Reference |

| WAY-213613 | Inhibition | High potency and selectivity | - | [1] |

| TFB-TBOA | Inhibition | IC50 = 17 nM | Cells transiently expressing EAATs | [11] |

| Arachidonic Acid | Enhancement | 155 ± 5% of control at 30 µM | Induced HEK/EAAT2 cells | [12] |

| Ceftriaxone | Upregulation (transcriptional) | - | Primary human fetal astrocytes | [2] |

| Riluzole | Enhanced uptake and expression | - | - | [1][13] |

Table 2: Pharmacological Modulation of EAAT2

Regulation of EAAT2 Expression and Function

The expression and activity of EAAT2 are tightly regulated at multiple levels, ensuring a dynamic response to neuronal activity and pathological insults.

Transcriptional Regulation

The EAAT2 promoter contains binding sites for several transcription factors, including Nuclear Factor-kappa B (NF-κB), Sp1, CREB, and N-myc.[1][6] NF-κB, in particular, has emerged as a critical regulator of EAAT2 expression.[2][3] Various signaling molecules can modulate EAAT2 transcription:

-

Activators: Epidermal growth factor (EGF), transforming growth factor-alpha (TGF-α), cAMP, and certain pharmacological agents like the beta-lactam antibiotic ceftriaxone enhance EAAT2 expression via NF-κB activation.[1][2][3]

-

Repressors: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) can repress EAAT2 expression, also through an NF-κB-dependent mechanism.[1][6]

Post-Transcriptional and Translational Regulation

EAAT2 expression is also controlled at the post-transcriptional and translational levels. The 5'-untranslated region (5'-UTR) of EAAT2 mRNA plays a role in translational control, with factors like corticosterone influencing its translation.[1][14] Furthermore, microRNAs, such as miR-124a delivered via neuronal exosomes, can increase EAAT2 protein levels.[1]

Post-Translational Modifications and Trafficking

The function and localization of the EAAT2 protein are modulated by several post-translational modifications:

-

Palmitoylation: Necessary for normal glutamate uptake function.[1]

-

Sumoylation: The sumoylated form of EAAT2 is retained in intracellular compartments, and its de-sumoylation promotes plasma membrane localization and activity.[1]

-

Ubiquitination: Can lead to the internalization and degradation of the transporter.[1]

The localization of EAAT2 to the plasma membrane and its clustering at the perisynaptic astrocytic processes are crucial for its function and are influenced by neuronal activity and the lipid raft environment.[1]

Signaling Pathways and Logical Relationships

The intricate regulation of EAAT2 involves multiple converging signaling pathways. The following diagrams illustrate some of these key relationships.

Caption: Transcriptional regulation of EAAT2 by NF-κB signaling.

Caption: The role of EAAT2 in the glutamate-glutamine cycle.

Experimental Protocols for Studying EAAT2

The functional characterization of EAAT2 relies on a variety of well-established experimental techniques. Below are detailed protocols for key assays.

Glutamate Uptake Assay using Radiolabeled Substrate

This assay measures the rate of glutamate transport into cells or synaptosomes.

Materials:

-

Cell culture (e.g., primary astrocytes or HEK293 cells expressing EAAT2)

-

[3H]-L-glutamate or [14C]-L-glutamate

-

Unlabeled L-glutamate

-

Krebs-HEPES buffer (140 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM MgSO4, 15 mM HEPES, pH 7.4)

-

Lysis buffer (0.1 N NaOH, 0.01% SDS)

-

Scintillation cocktail

-

Scintillation counter

-

Protein assay reagents (e.g., BCA kit)

Procedure:

-

Cell Preparation: Plate cells in 24-well plates and grow to confluency. The day before the experiment, change the medium to a glutamine-free medium.[15]

-

Pre-incubation: Wash the cells twice with warm Krebs-HEPES buffer. Pre-incubate the cells in Krebs-HEPES buffer for 10-15 minutes at 37°C. For inhibitor studies, add the inhibitor during this step.

-

Initiation of Uptake: Start the uptake by adding Krebs-HEPES buffer containing a known concentration of radiolabeled glutamate (e.g., 0.5 µCi/ml) and unlabeled glutamate (e.g., 50 µM).[15]

-

Incubation: Incubate for a predetermined time (e.g., 1-10 minutes) at 37°C. The uptake should be in the linear range.

-

Termination of Uptake: Rapidly terminate the transport by aspirating the uptake solution and washing the cells three times with ice-cold Krebs-HEPES buffer.[15][16]

-

Cell Lysis: Lyse the cells by adding ice-cold lysis buffer to each well and incubating for 30 minutes at room temperature.[15]

-

Scintillation Counting: Transfer an aliquot of the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Quantification: Use another aliquot of the lysate to determine the protein concentration in each well.

-

Data Analysis: Express the glutamate uptake as nmol/mg protein/min. Non-specific uptake can be determined in the presence of a high concentration of an EAAT inhibitor (e.g., TFB-TBOA) or by using sodium-free buffer.

Caption: Experimental workflow for a radiolabeled glutamate uptake assay.

Western Blotting for EAAT2 Protein Expression

This technique is used to quantify the amount of EAAT2 protein in tissue or cell lysates.

Materials:

-

Tissue or cell samples

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against EAAT2

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Homogenize tissue or lyse cells in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary EAAT2 antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. The intensity of the band corresponding to EAAT2 (around 66 kDa) is proportional to the protein amount. A loading control (e.g., β-actin or GAPDH) should be used for normalization.

EAAT2 in Neurological Disorders and as a Therapeutic Target

The compelling evidence linking EAAT2 dysfunction to the pathogenesis of numerous neurological diseases has positioned it as a promising therapeutic target.[1][7] Strategies aimed at enhancing EAAT2 expression or function are being actively explored.[17][18] For instance, the upregulation of EAAT2 by ceftriaxone has shown neuroprotective effects in various preclinical models.[2][13] Additionally, the development of small-molecule positive allosteric modulators (PAMs) that enhance EAAT2 activity represents a novel therapeutic avenue.[17] Restoring glutamate homeostasis by targeting EAAT2 holds the potential to mitigate excitotoxicity and slow disease progression in a range of devastating neurological conditions.

Conclusion

EAAT2 is a cornerstone of glutamate homeostasis in the CNS. Its critical role in clearing synaptic glutamate, coupled with its complex regulation and profound involvement in neurological diseases, makes it a subject of intense research interest. A thorough understanding of its molecular biology, pharmacology, and pathophysiology is essential for the development of novel therapeutic strategies aimed at preserving neuronal integrity and function. This guide provides a foundational resource for professionals dedicated to unraveling the complexities of glutamatergic neurotransmission and translating these discoveries into effective treatments for neurological disorders.

References

- 1. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Excitatory Amino Acid Transporter-2 (EAAT2) and Glutamate in Neurodegeneration: Opportunities for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. ukdiss.com [ukdiss.com]

- 5. Expression of the glial glutamate transporter EAAT2 in the human CNS: an immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genetic dys-regulation of astrocytic glutamate transporter EAAT2 and its implications in neurological disorders and manganese toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Molecular determinants of transport stimulation of EAAT2 are located at interface between the trimerization and substrate transport domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutamate transporters, EAAT1 and EAAT2, are potentially important in the pathophysiology and treatment of schizophrenia and affective disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inducible expression and pharmacology of the human excitatory amino acid transporter 2 subtype of L-glutamate transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | EAAT2 as a therapeutic research target in Alzheimer's disease: A systematic review [frontiersin.org]

- 14. Translational control of glial glutamate transporter EAAT2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glutamate uptake assay [bio-protocol.org]

- 16. Glutamate Induces Rapid Upregulation of Astrocyte Glutamate Transport and Cell-Surface Expression of GLAST - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What are EAAT2 modulators and how do they work? [synapse.patsnap.com]

- 18. Glutamate transporter EAAT2: a new target for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

WAY-213613: A Technical Guide for Studying Glutamate Excitotoxicity

This guide provides an in-depth overview of WAY-213613, a potent and selective inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), for researchers, scientists, and drug development professionals investigating glutamate excitotoxicity.

Introduction to this compound and Glutamate Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its extracellular concentrations are tightly regulated by Excitatory Amino Acid Transporters (EAATs).[1] EAAT2, also known as GLT-1 in rodents, is the most abundant glutamate transporter in the brain and plays a critical role in maintaining low extracellular glutamate levels, thereby preventing excitotoxicity.[1] Dysregulation of EAAT2 function is implicated in various neurological disorders characterized by excessive glutamate-mediated neuronal damage, a phenomenon known as excitotoxicity. This process is a key player in the pathophysiology of conditions like stroke, epilepsy, and neurodegenerative diseases.

This compound is a potent, non-substrate inhibitor of EAAT2, exhibiting significant selectivity over other EAAT subtypes. Its ability to block glutamate uptake by EAAT2 makes it a valuable pharmacological tool to induce and study glutamate excitotoxicity in controlled experimental settings. By inhibiting EAAT2, this compound leads to an accumulation of extracellular glutamate, triggering a cascade of events that culminate in neuronal cell death.

Quantitative Data: Inhibitory Potency of this compound

The selectivity of this compound for EAAT2 is a crucial aspect of its utility in research. The following table summarizes the inhibitory concentrations (IC50) of this compound for various human EAAT subtypes as reported in the literature.

| Transporter Subtype | IC50 (nM) | Reference |

| EAAT1 (Glast) | 5004 | Tocris Bioscience |

| EAAT2 (GLT-1) | 85 | Tocris Bioscience |

| EAAT3 (EAAC1) | 3787 | Tocris Bioscience |

Note: IC50 values can vary between different studies and experimental conditions.

Signaling Pathway of Glutamate Excitotoxicity Induced by this compound

Inhibition of EAAT2 by this compound disrupts glutamate homeostasis, leading to the overactivation of glutamate receptors and subsequent neuronal injury. The signaling cascade is depicted in the diagram below.

Caption: Signaling pathway of this compound-induced glutamate excitotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study glutamate excitotoxicity in vitro.

Preparation of this compound Stock Solution

A stock solution of this compound is essential for accurate and reproducible experiments.

Materials:

-

This compound powder (Tocris Bioscience or equivalent)

-

Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the product information, a 100 mM stock solution of this compound in DMSO can be prepared.[1]

-

Allow the this compound vial to reach room temperature before opening.

-

Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to achieve the desired stock concentration.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term use.

In Vitro Excitotoxicity Assay using Primary Cortical Neurons

This protocol describes a typical experiment to induce excitotoxicity in primary neuronal cultures using this compound in combination with glutamate.

Materials:

-

Primary cortical neuron cultures (e.g., from E18 rat embryos)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

This compound stock solution (100 mM in DMSO)

-

L-glutamic acid stock solution (e.g., 100 mM in water)

-

Phosphate-buffered saline (PBS)

-

Cell viability assay kit (e.g., LDH cytotoxicity assay kit or MTT assay kit)

Protocol:

-

Plate primary cortical neurons at a suitable density (e.g., 1 x 10^5 cells/well) in 96-well plates coated with poly-D-lysine.

-

Culture the neurons for at least 7-10 days to allow for maturation and synapse formation.

-

On the day of the experiment, gently remove half of the culture medium.

-

Prepare working solutions of this compound and glutamate in pre-warmed culture medium. A final concentration of 1-10 µM for this compound is commonly used.[1] The concentration of glutamate will need to be optimized for the specific cell type and culture conditions, but a range of 20-100 µM is a good starting point.

-

Add the this compound working solution to the appropriate wells and incubate for a pre-determined time (e.g., 30-60 minutes) at 37°C and 5% CO2.

-

Following the pre-incubation, add the glutamate working solution to the wells.

-

Incubate the cells for the desired exposure duration (e.g., 24 hours).

-

After the incubation period, assess neuronal viability using a standard assay such as the LDH assay (measuring lactate dehydrogenase release from damaged cells) or the MTT assay (measuring mitochondrial metabolic activity).

-

Include appropriate controls: vehicle control (medium with DMSO), this compound alone, and glutamate alone.

Experimental Workflow

The logical flow of a typical experiment to investigate the effect of this compound on glutamate excitotoxicity is outlined below.

Caption: A typical experimental workflow for studying this compound in a glutamate excitotoxicity model.

Conclusion

This compound serves as an indispensable tool for elucidating the mechanisms of glutamate excitotoxicity. Its high potency and selectivity for EAAT2 allow for the creation of robust and reproducible in vitro models of neuronal injury. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the design and execution of studies aimed at understanding the complex processes of excitotoxicity and exploring potential neuroprotective strategies. Researchers should, however, always optimize experimental conditions for their specific cellular models and research questions.

References

WAY-213613 in Models of Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-213613 is a potent and selective, non-substrate inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate Transporter 1 (GLT-1) in rodents.[1][2][3] EAAT2 is the predominant glutamate transporter in the central nervous system, responsible for clearing the majority of extracellular glutamate.[4] Dysfunction of EAAT2 has been implicated in the pathophysiology of numerous neurological disorders, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, Parkinson's disease, and schizophrenia, where excessive glutamate can lead to excitotoxicity and neuronal damage.[4][5] this compound serves as a critical pharmacological tool to investigate the role of EAAT2 in these disease models and to evaluate the therapeutic potential of modulating glutamate transport. This guide provides an in-depth overview of the use of this compound in preclinical research, summarizing key quantitative data, experimental protocols, and relevant signaling pathways.

Core Data Presentation

In Vitro Inhibitory Activity of this compound

The following tables summarize the inhibitory potency of this compound against various excitatory amino acid transporter subtypes, as determined by different in vitro assays.

Table 1: Inhibitory Potency (IC50) of this compound Determined by [3H]-Glutamate Uptake Assays

| Transporter Subtype | Cell Line / Preparation | IC50 (nM) | Selectivity vs. EAAT2 | Reference |

| Human EAAT1 | Oocytes | 5004 | > 58-fold | [1] |

| Human EAAT2 | Oocytes | 85 | - | [1] |

| Human EAAT3 | Oocytes | 3787 | > 44-fold | [1] |

| Human EAAT1 | - | 0.86 | ~12-fold | [1] |

| Human EAAT2 | - | 0.071 | - | [1] |

| Human EAAT3 | - | 1.9 | ~26-fold | [1] |

| Human EAAT4 | - | 1.5 | ~21-fold | [1] |

Table 2: Inhibitory Potency (IC50) of this compound Determined by Electrophysiological Assays in Oocytes

| Transporter Subtype | IC50 (µM) | Reference |

| Human EAAT1 | 48 | [6] |

| Human EAAT2 | 0.13 | [6] |

| Human EAAT3 | 4.0 | [6] |

Table 3: Inhibitory Constant (Ki) of this compound in Synaptosomal L-[3H]Glutamate Uptake

| This compound Concentration | Ki (nM) | Reference |

| 3 nM | 15 | [6] |

| 30 nM | 41 | [6] |

| 300 nM | 55 | [6] |

In Vivo Administration and Effects

Data from in vivo studies using this compound are limited. However, one study in a mouse model of subarachnoid hemorrhage (SAH) provides valuable information on dosage and molecular effects.

Table 4: In Vivo Administration and Observed Effects of this compound

| Animal Model | Dosage and Route | Experimental Timepoint | Key Findings | Reference |

| Subarachnoid Hemorrhage (SAH) in Mice | 1 mg/kg, intraperitoneal (i.p.), every other day for 6 weeks | 8 weeks post-SAH | Investigated in combination with an HDAC2 inhibitor to assess effects on GLT-1, p-GluN2B, and p-GluA1 expression in the hippocampus. | [7][8] |

Experimental Protocols

In Vitro: Glutamate Uptake Assay

This protocol is adapted from studies using cell lines or synaptosomes to measure the inhibitory effect of this compound on EAAT2 activity.

Objective: To determine the IC50 of this compound for EAAT2.

Materials:

-

COS-7 cells transiently expressing human EAAT2 (or other suitable cell line/synaptosomal preparation).

-

[3H]-L-glutamic acid.

-

This compound.

-

Appropriate buffers and culture media.

-

Scintillation counter.

Procedure:

-

Cell Culture and Transfection: Culture COS-7 cells and transiently transfect with a vector encoding human EAAT2.

-

Compound Incubation: Incubate the transfected cells with varying concentrations of this compound (e.g., 0-100 µM) for a predetermined time (e.g., 10-20 minutes) at room temperature.

-

Glutamate Uptake: Add a fixed concentration of [3H]-L-glutamic acid to initiate the uptake reaction.

-

Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of glutamate uptake against the concentration of this compound to determine the IC50 value.

In Vivo: Subarachnoid Hemorrhage (SAH) Mouse Model

This protocol provides a general framework based on the available in vivo study.

Objective: To investigate the effect of this compound on molecular markers following SAH.

Materials:

-

Male C57BL/6J mice.

-

This compound.

-

Surgical instruments for SAH induction (e.g., endovascular perforation).

-

Anesthesia.

-

Equipment for behavioral testing (e.g., Y-maze, Morris water maze).[8]

-

Reagents and equipment for Western blotting or immunohistochemistry.

Procedure:

-

SAH Induction: Induce SAH in mice using a standard method such as endovascular perforation.[6][8][9]

-

Drug Administration: Two weeks post-surgery, administer this compound (1 mg/kg, i.p.) every other day for six weeks.[7][8]

-

Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive and motor function at specified time points post-SAH.[6][8]

-

Tissue Collection: At the end of the experimental period (e.g., 8 weeks post-SAH), euthanize the animals and collect brain tissue (e.g., hippocampus).

-

Molecular Analysis: Perform Western blotting or immunohistochemistry to analyze the expression levels of proteins of interest, such as GLT-1, phosphorylated NMDA receptor subunits (p-GluN2B), and phosphorylated AMPA receptor subunits (p-GluA1).[7]

Signaling Pathways and Experimental Workflows

Mechanism of EAAT2 Inhibition by this compound

This compound acts as a competitive inhibitor of EAAT2 by binding to the glutamate binding site and sterically hindering the conformational change of the transporter, specifically the movement of the HP2 loop, which is necessary for glutamate translocation.[10][11]

References

- 1. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WAY 213613 | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]

- 3. WAY-213,613 - Wikipedia [en.wikipedia.org]

- 4. Role of Excitatory Amino Acid Transporter-2 (EAAT2) and Glutamate in Neurodegeneration: Opportunities for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and validation of prechiasmatic mouse model of subarachnoid hemorrhage to measure long-term neurobehavioral impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for the Induction of Subarachnoid Hemorrhage in Mice by Perforation of the Circle of Willis with an Endovascular Filament - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Restored glial glutamate transporter EAAT2 function as a potential therapeutic approach for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

WAY-213613: A Technical Guide to its Inhibitory Activity on Excitatory Amino Acid Transporter (EAAT) Subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory potency of WAY-213613 on Excitatory Amino Acid Transporter (EAAT) subtypes. It includes a detailed summary of its IC50 values, the experimental protocols used for their determination, and a visualization of the relevant biological pathways and experimental workflows.

Introduction

Excitatory Amino Acid Transporters (EAATs) are a family of neurotransmitter transporters crucial for maintaining low extracellular concentrations of glutamate, the primary excitatory neurotransmitter in the central nervous system. By clearing glutamate from the synaptic cleft, EAATs prevent excitotoxicity and modulate synaptic transmission. The five known subtypes, EAAT1 through EAAT5, exhibit distinct expression patterns and physiological roles.

This compound has emerged as a potent and selective inhibitor of EAAT2 (also known as GLT-1), the most abundant glutamate transporter in the brain.[1][2] Its selectivity makes it a valuable pharmacological tool for elucidating the specific functions of EAAT2 in health and disease. This guide synthesizes the available data on the interaction of this compound with various EAAT subtypes.

Quantitative Data: IC50 Values of this compound for EAAT Subtypes

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for this compound have been determined across different EAAT subtypes using various experimental systems. The data reveals a strong preference for EAAT2.

It is important to note that reported IC50 values can vary between studies due to differences in experimental conditions, such as the expression system used (e.g., HEK293 cells, Xenopus oocytes) and the specific assay performed (e.g., radiolabeled substrate uptake, electrophysiology).[3][4][5] The following tables summarize the reported IC50 values from different sources.

Table 1: IC50 Values of this compound Determined by Radiolabeled Glutamate Uptake Assays

| EAAT Subtype | Cell Line | Reported IC50 (nM) | Reference |

| EAAT1 | HEK293 | 5004 | [3] |

| EAAT2 | HEK293 | 85 | [3][4] |

| EAAT3 | HEK293 | 3787 | [3] |

Table 2: IC50 Values of this compound Determined by Electrophysiological Assays in Xenopus Oocytes

| EAAT Subtype | Reported IC50 (µM) | Reference |

| EAAT1 | 48 | [5] |

| EAAT2 | 0.13 | [5] |

| EAAT3 | 4.0 | [5] |

Table 3: Inhibitory Potency of this compound on Glutamate Uptake in Rat Cortical Synaptosomes

| Parameter | Value (nM) | Reference |

| IC50 | 35 ± 7 | [4] |

| Kᵢ (at 3 nM this compound) | 15 | [3] |

| Kᵢ (at 30 nM this compound) | 41 | [3] |

| Kᵢ (at 300 nM this compound) | 55 | [3] |

Experimental Protocols

The determination of IC50 values for this compound relies on precise and reproducible experimental methodologies. The following sections detail the key protocols cited in the literature, primarily based on the seminal work by Dunlop et al. (2005).[4]

Cell Culture and Transfection for In Vitro Assays

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used for their robust growth and high transfection efficiency.[6][7]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

-

Transfection: For transient expression of EAAT subtypes, cells are transfected with plasmid DNA encoding the respective transporter using a suitable transfection reagent (e.g., lipofectamine-based reagents). Cells are typically used for assays 24-48 hours post-transfection. For stable expression, cells are selected using an appropriate antibiotic after transfection.[6]

Radiolabeled Glutamate Uptake Assay

This assay directly measures the inhibition of glutamate transport into cells.

-

Cell Plating: Transfected HEK293 cells are seeded into 24-well plates pre-coated with poly-D-lysine.[6]

-

Assay Buffer: The assay is performed in a Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Inhibition Assay:

-

Cells are washed with the assay buffer.

-

Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 10-20 minutes) at room temperature.

-

The uptake is initiated by adding a solution containing a fixed concentration of L-glutamate and a tracer amount of radiolabeled L-[³H]glutamate.

-

After a short incubation period (e.g., 10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold assay buffer.[6]

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Electrophysiological Recordings in Xenopus Oocytes

This method measures the transporter-associated currents to assess inhibitory activity.

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis and defolliculated. Stage V-VI oocytes are selected for injection.

-

cRNA Injection: Oocytes are injected with cRNA encoding the desired human EAAT subtype.[8][9]

-

Two-Electrode Voltage Clamp (TEVC):

-

After 2-5 days of incubation, oocytes are placed in a recording chamber and perfused with a standard recording solution (e.g., ND96).

-

The oocyte membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Glutamate is applied to induce a transporter current.

-

To determine the inhibitory effect, oocytes are pre-incubated with this compound before the co-application of glutamate and the inhibitor.[8]

-

The reduction in the glutamate-induced current in the presence of the inhibitor is measured.

-

-

Data Analysis: Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the this compound concentration, and the IC50 is determined.

Glutamate Uptake Assay in Rat Cortical Synaptosomes

This ex vivo method assesses the inhibitor's effect in a more physiologically relevant preparation.

-

Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from the cerebral cortex of rats by a series of homogenization and differential centrifugation steps.[1][10]

-

Uptake Assay:

-

A suspension of synaptosomes is pre-incubated with different concentrations of this compound.

-

The uptake is initiated by the addition of L-[³H]glutamate.

-

The reaction is stopped after a brief period by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate the synaptosomes from the extracellular medium.[1]

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: IC50 values are determined from the concentration-inhibition curves.

Mandatory Visualizations

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the role of EAAT2 in glutamate homeostasis at the synapse and the mechanism of its inhibition by this compound.

Caption: Glutamate uptake by EAAT2 and its inhibition by this compound.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 value of an EAAT inhibitor using a cell-based radiolabeled substrate uptake assay.

Caption: A generalized workflow for determining IC50 values.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the excitatory amino acid transporter EAAT2. The data consistently demonstrates its high affinity for EAAT2, with significantly lower potency against other EAAT subtypes. This selectivity makes this compound an indispensable tool for investigating the physiological and pathological roles of EAAT2. The experimental protocols detailed in this guide provide a foundation for the continued study of this and other EAAT modulators, which are of significant interest for the development of novel therapeutics for neurological disorders characterized by glutamate excitotoxicity.

References

- 1. Measurement of glutamate uptake and reversed transport by rat synaptosome transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A QUANTITATIVE ASSESSMENT OF GLUTAMATE UPTAKE INTO HIPPOCAMPAL SYNAPTIC TERMINALS AND ASTROCYTES: NEW INSIGHTS INTO A NEURONAL ROLE FOR EXCITATORY AMINO ACID TRANSPORTER 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Characterization of novel aryl-ether, biaryl, and fluorene aspartic acid and diaminopropionic acid analogs as potent inhibitors of the high-affinity glutamate transporter EAAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Inducible expression and pharmacology of the human excitatory amino acid transporter 2 subtype of L-glutamate transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Riluzole attenuates excitatory amino acid transporter type 3 activity in Xenopus oocytes via protein kinase C inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Conventional and Breakthrough Tool for the Study of L-Glutamate Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

WAY-213613: A Potent and Selective Inhibitor of Excitatory Amino Acid Transporter 2 (EAAT2)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-213613 is a potent and highly selective, non-substrate inhibitor of the excitatory amino acid transporter 2 (EAAT2), also known as glutamate transporter 1 (GLT-1).[1][2][3][4] As the primary transporter responsible for the clearance of synaptic glutamate in the central nervous system, EAAT2 plays a critical role in maintaining glutamate homeostasis and preventing excitotoxicity.[5][6] Dysregulation of EAAT2 function has been implicated in a variety of neurological disorders, including amyotrophic lateral sclerosis (ALS), epilepsy, and stroke.[7] this compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of EAAT2. This document provides a comprehensive overview of the biological activity, targets, and experimental methodologies associated with this compound.

Biological Activity and Targets

This compound is a selective inhibitor of the glutamate transporter subtype EAAT2.[3] It displays significant selectivity for EAAT2 over other EAAT subtypes, including EAAT1, EAAT3, and EAAT4.[1][2] Notably, this compound is a non-substrate inhibitor, meaning it blocks the transporter without being transported itself.[7][8] Furthermore, it exhibits no significant activity at ionotropic or metabotropic glutamate receptors, making it a specific tool for studying EAAT2 function.[1][2]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values demonstrate its high affinity and selectivity for EAAT2.

| Target | Assay System | Parameter | Value (nM) | Reference |

| EAAT1 (human) | [³H]Glutamate Uptake (Cell-based) | IC50 | 5004 | [1][9] |

| EAAT2 (human) | [³H]Glutamate Uptake (Cell-based) | IC50 | 85 | [1][4][9] |

| EAAT3 (human) | [³H]Glutamate Uptake (Cell-based) | IC50 | 3787 | [1][9] |

| EAAT1 (human) | Electrophysiology (Oocyte) | IC50 | 48,000 | [9] |

| EAAT2 (human) | Electrophysiology (Oocyte) | IC50 | 130 | [9] |

| EAAT3 (human) | Electrophysiology (Oocyte) | IC50 | 4,000 | [9] |

| Rat Synaptosomes | [³H]Glutamate Uptake | Ki | 15 - 55 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Radiolabeled Glutamate Uptake Assay in Transfected Cells